molecular formula C27H45ClNO4- B8123627 3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride

3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride

Cat. No.: B8123627
M. Wt: 483.1 g/mol
InChI Key: RMLLFLPIJLXQGA-BOSULEHESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride is a compound characterized by a complex structure featuring a polyunsaturated fatty acid esterified to a carnitine backbone. Known for its potential biological and therapeutic effects, this compound has garnered attention in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride typically involves esterification of eicosatetraenoic acid with 4-(trimethylazaniumyl)butanoate. Catalysts like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are often used under anhydrous conditions. The reaction proceeds at room temperature, producing the ester with high yield.

Industrial Production Methods: : On an industrial scale, this compound can be produced using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process involves the gradual addition of reactants and the use of solid-phase catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the polyunsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.

  • Reduction: : The reduction reactions primarily target the ester bond, utilizing reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Substitution reactions can occur at the ester bond, with nucleophiles such as ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), 0°C.

  • Reduction: : Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.

  • Substitution: : Ammonia (NH3), methanol solvent, room temperature.

Major Products

  • Oxidation: : Dicarboxylic acids and shorter chain carboxylic acids.

  • Reduction: : Alcohol derivatives of the fatty acid.

  • Substitution: : Amides and esters.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound is utilized as an intermediate for the synthesis of bioactive molecules.

Biology: : It is studied for its potential roles in cellular metabolism and membrane function, particularly due to its polyunsaturated fatty acid component.

Medicine: : There's ongoing research into its therapeutic effects, including anti-inflammatory and cardioprotective properties, due to its structural similarity to natural fatty acid derivatives.

Industry: : In the pharmaceutical industry, it’s explored as a novel drug candidate for metabolic disorders.

Mechanism of Action

Mechanism: : The compound functions by integrating into cell membranes, affecting their fluidity and function. The polyunsaturated fatty acid moiety plays a role in modulating signaling pathways related to inflammation and metabolism.

Molecular Targets and Pathways: : The compound primarily targets enzymes involved in fatty acid metabolism and signaling molecules like eicosanoids, which are crucial in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Palmitoylcarnitine: : Another fatty acid-carnitine ester, but with a saturated fatty acid moiety.

  • Oleoylcarnitine: : Similar structure but with a monounsaturated fatty acid.

Uniqueness: : The presence of a polyunsaturated fatty acid gives 3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride unique properties in modulating membrane fluidity and involvement in complex signaling pathways, distinguishing it from its more saturated counterparts.

Properties

IUPAC Name

3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3;1H/p-1/b10-9-,13-12-,16-15-,19-18-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLFLPIJLXQGA-BOSULEHESA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45ClNO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.